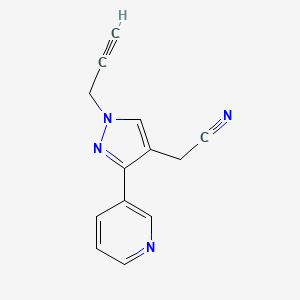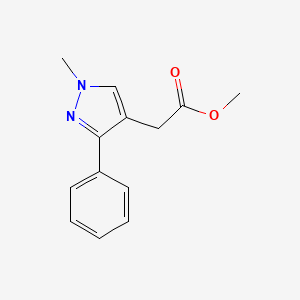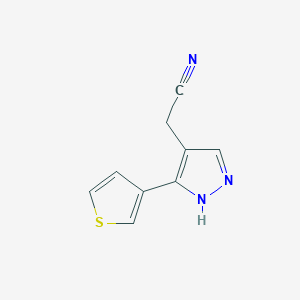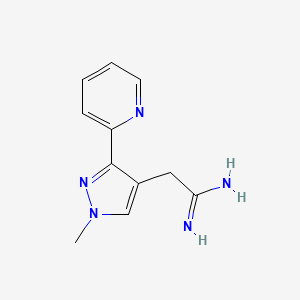
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, also known as CMTP, is a synthetic organic compound that has been studied for its potential applications in scientific research. CMTP is a colorless, crystalline solid with a melting point of approximately 164°C and a molecular weight of 282.3 g/mol. It has been used in various biochemical and physiological experiments, and its potential applications are still being explored.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of pyrazole derivatives, including those with cyanomethyl and thiophen-2-yl groups, involves innovative pathways that yield compounds with potential applications in various fields. For instance, novel methods have been developed for synthesizing 1-aryl-5-cyano-1H-pyrazole derivatives, indicating their significance in chemical hybridizing agents for crops like wheat and barley (Beck, Ackmann, Staszak, & Wright, 1988).
Antimicrobial Activity
- Certain pyrazole derivatives, synthesized and characterized for their antimicrobial properties, demonstrate significant activity against various bacterial and fungal strains. This showcases the potential of such compounds in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Structural Analysis
- Detailed structural analyses of pyrazole derivatives reveal insights into their molecular configurations, contributing to the understanding of their chemical behavior and potential applications. For instance, the crystal structure of dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate was determined, providing valuable information on its planarity and molecular interactions (Qu, 2009).
Antidepressant Activity
- Some pyrazole derivatives have been evaluated for their antidepressant activity, indicating the therapeutic potential of these compounds. The study of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides demonstrates promising antidepressant effects, suggesting a new avenue for medication development (Mathew, Suresh, & Anbazhagan, 2014).
Advanced Material Applications
- Pyrazole derivatives are explored for their potential in advanced material applications, such as optical nonlinearity, indicating their utility in developing new materials for optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Corrosion Inhibition
- The application of pyrazole derivatives in corrosion inhibition has been studied, with certain compounds showing effectiveness in protecting steel against corrosion in acidic environments. This underscores the role of pyrazole-based compounds in industrial applications (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
properties
IUPAC Name |
2-(cyanomethyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-3-4-13-8(10(14)15)6-7(12-13)9-2-1-5-16-9/h1-2,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIBOLVUTCKWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















